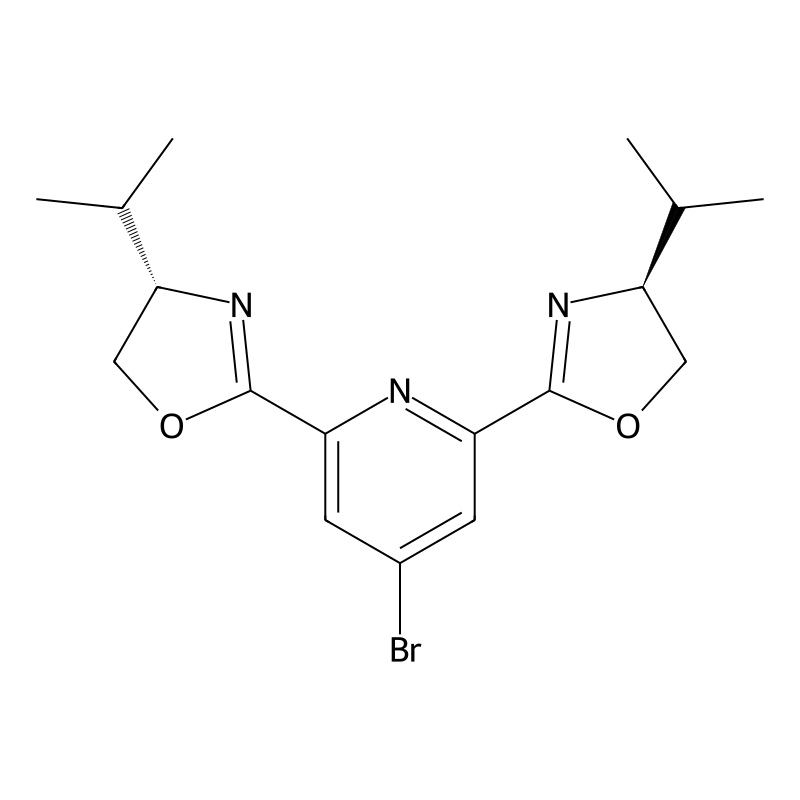(4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chiral Ligand Development
The molecule possesses two stereocenters marked by (4S,4'S), indicating a potential application as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemistry of reaction products, which is essential in the synthesis of pharmaceuticals and other complex molecules .
Material Science Investigations
The aromatic rings and heterocyclic groups within the molecule suggest potential research in material science. These functional groups can contribute to properties like conductivity or self-assembly, making them interesting for applications in organic electronics or supramolecular chemistry .
The compound (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic molecule characterized by its unique structural features. It consists of two 4-isopropyl-4,5-dihydrooxazole units linked by a 4-bromopyridine-2,6-diyl bridge. The presence of the bromine atom and the oxazole rings suggests potential reactivity and biological activity, making it an interesting subject for chemical and pharmacological studies.
The chemical reactivity of this compound can be attributed to its functional groups. The oxazole rings can undergo various reactions typical for heterocycles, including:
- Nucleophilic substitutions: The bromine atom in the pyridine moiety can be replaced by nucleophiles.
- Cyclization reactions: The oxazole rings may participate in cyclization under certain conditions, potentially leading to more complex structures.
- Oxidation-reduction reactions: As with many organic compounds, redox reactions may alter the oxidation states of the constituent atoms, impacting biological activity.
These reactions are essential for understanding how this compound might interact in biological systems or be utilized in synthetic chemistry.
Biological activity is a critical aspect of this compound's profile. Research indicates that compounds containing oxazole rings often exhibit significant biological properties, including:
- Antimicrobial activity: Many oxazole derivatives have shown effectiveness against various bacterial and fungal strains.
- Anticancer properties: Some studies suggest that similar compounds can inhibit tumor growth or induce apoptosis in cancer cells.
- Enzyme inhibition: Compounds with similar structures have been reported to act as inhibitors for specific enzymes, which could be relevant for therapeutic applications.
The prediction of biological activities can be enhanced using computational models that analyze structure-activity relationships, potentially indicating promising avenues for further investigation .
The synthesis of (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves several steps:
- Formation of 4-bromopyridine: Starting with pyridine derivatives, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.
- Synthesis of oxazole units: The oxazole rings can be synthesized through condensation reactions between appropriate aldehydes and amines in the presence of acid catalysts.
- Coupling reaction: Finally, a coupling reaction between the brominated pyridine and the synthesized oxazole units would yield the target compound. This step may involve palladium-catalyzed cross-coupling techniques or other coupling strategies.
Each step requires careful optimization to ensure high yields and purity of the final product.
The potential applications of (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) span various fields:
- Pharmaceuticals: Given its predicted biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
- Material Science: Its unique structure could lend itself to applications in creating novel materials with specific electronic or optical properties.
- Chemical Research: This compound could be utilized in synthetic organic chemistry as a building block for more complex molecules.
Interaction studies are crucial to understanding how this compound behaves in biological systems. Techniques such as:
- Molecular docking: To predict how the compound interacts with specific biological targets (e.g., enzymes or receptors).
- In vitro assays: To evaluate its effects on cell lines or microbial cultures.
- High-throughput screening: To assess its activity across a range of biological assays.
These studies provide insight into the mechanism of action and potential therapeutic uses of the compound .
Several compounds share structural features with (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Isopropyl-2-methyloxazole | Contains an isopropyl group; lacks bromine | Antimicrobial properties |
| 2-Bromo-5-methylpyridine | Similar pyridine structure; no oxazole | Potential herbicidal activity |
| 1,3-Oxazolidine derivatives | Related heterocycle; different substituents | Antibacterial effects |
Uniqueness
The uniqueness of (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) lies in its dual oxazole structure linked by a brominated pyridine moiety. This combination may enhance its interaction with biological targets compared to simpler derivatives while providing a scaffold for further modifications that could optimize its pharmacological profile.








